molecular formula C20H23N3O3S B2596442 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide CAS No. 1286695-37-1

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

Cat. No.: B2596442
CAS No.: 1286695-37-1
M. Wt: 385.48
InChI Key: CLPSFLVPRJMLBF-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including an imidazolidinone ring, an ethoxyphenyl group, and a methylthiophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Methylthiophenyl Group: The final step involves the acylation of the imidazolidinone derivative with a methylthiophenyl acetic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophilic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide may serve as a probe to study enzyme interactions, protein-ligand binding, and cellular pathways due to its potential bioactivity.

Medicine

Medically, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts, due to its diverse functional groups and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazolidinone ring and phenyl groups could facilitate binding to hydrophobic pockets, while the ethoxy and methylthio groups might participate in hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The uniqueness of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group may enhance lipophilicity and membrane permeability, while the methylthio group could influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-26-17-8-6-16(7-9-17)23-13-12-22(20(23)25)14-19(24)21-15-4-10-18(27-2)11-5-15/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPSFLVPRJMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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